Btc AM
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Overview
Description
BTC AM is a cell-permeant coumarin benzothiazole-based calcium indicator. It is widely used in scientific research for its ability to measure intracellular calcium levels. The compound exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding calcium, which permits ratiometric measurements that are essentially independent of uneven dye loading, cell thickness, photobleaching, and dye leakage .
Mechanism of Action
Target of Action
Btc AM is a cell-permeant coumarin benzothiazole-based Ca2+ indicator . Its primary target is intracellular calcium (Ca2+). Calcium plays a crucial role in various cellular processes, including signal transduction pathways, muscle contraction, and maintaining cell structure .
Mode of Action
This compound operates by binding to Ca2+ within the cell . Upon binding to Ca2+, this compound exhibits a shift in excitation maximum from about 480 nm to 400 nm . This shift allows for ratiometric measurements, which are essentially independent of uneven dye loading, cell thickness, photobleaching, and dye leakage . This compound has high selectivity for Ca2+, allowing for the quantitation of high intracellular Ca2+ levels .
Pharmacokinetics
As a cell-permeant compound, this compound can readily cross cell membranes to interact with intracellular ca2+
Result of Action
The binding of this compound to Ca2+ and the subsequent shift in excitation maximum allow for the measurement of intracellular Ca2+ levels . This can provide valuable insights into cellular processes regulated by calcium signaling.
Biochemical Analysis
Biochemical Properties
Btc AM exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding Ca2+, permitting ratiometric measurements . This property allows for measurements that are essentially independent of uneven dye loading cell thickness, photobleaching, and dye leakage . This compound has high selectivity for Ca2+ and a Kd ∼7 μM, enabling quantitation of high intracellular Ca2+ levels .
Cellular Effects
This compound’s primary role in cells is as a Ca2+ indicator. Its ability to bind Ca2+ and change its excitation maximum allows it to be used in monitoring intracellular Ca2+ levels . This is crucial as Ca2+ plays a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Ca2+. Upon binding with Ca2+, this compound undergoes a shift in its excitation maximum, allowing for ratiometric measurements . This change in excitation maximum is a key part of this compound’s mechanism of action, enabling it to function effectively as a Ca2+ indicator.
Metabolic Pathways
This compound is primarily involved in Ca2+ signaling pathways due to its role as a Ca2+ indicator
Transport and Distribution
This compound is a cell-permeant compound, indicating that it can freely cross cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
BTC AM is synthesized through a series of chemical reactions involving coumarin and benzothiazole derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO) and stored at -20°C to avoid repeated freeze-thaw cycles .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated chemical reactors. The process ensures high purity and consistency of the final product. The compound is typically shipped under standard overnight conditions for the United States and requires specific storage conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BTC AM primarily undergoes binding reactions with calcium ions. Upon binding calcium, the compound exhibits a shift in excitation maximum, enabling ratiometric calcium measurements. This reaction is highly selective for calcium ions and has a dissociation constant (Kd) of approximately 7 µM .
Common Reagents and Conditions
The common reagents used in the preparation and application of this compound include high-quality, anhydrous DMSO, Hanks and Hepes buffer, and nonionic detergent Pluronic® F-127. The compound is typically used at a final concentration of 4 to 5 µM in cell loading experiments .
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is a fluorescent complex that allows for the quantitation of high intracellular calcium levels. This complex is stable and exhibits minimal interference from photobleaching and dye leakage .
Scientific Research Applications
BTC AM is extensively used in various scientific research applications, including:
Chemistry: As a calcium indicator, this compound is used in fluorescence microscopy and flow cytometry to measure intracellular calcium levels.
Biology: The compound is used to study calcium signaling pathways in live cells, providing insights into cellular functions and processes.
Medicine: this compound is employed in drug discovery and development to screen for compounds that modulate calcium levels in cells.
Industry: The compound is used in the development of diagnostic assays and high-throughput screening methods for calcium-related disorders
Comparison with Similar Compounds
BTC AM is unique in its high selectivity and low affinity for calcium ions, making it suitable for quantitating high intracellular calcium levels. Similar compounds include:
Fura-2 AM: Another calcium indicator with a different excitation and emission profile.
Fluo-4 AM: A calcium indicator with higher sensitivity but lower selectivity compared to this compound.
Rhod-2 AM: A calcium indicator with a different spectral range and higher affinity for calcium ions
This compound stands out due to its ability to provide accurate ratiometric measurements with minimal interference from photobleaching and dye leakage, making it a valuable tool in scientific research .
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWYIECNPLLVMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45N3O20S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Btc AM, and how does it enable the study of potassium channels?
A1: this compound (also known as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a fluorescent dye used to measure intracellular calcium levels. While not directly targeting potassium channels, this compound plays a crucial role in studying their activity. The FluxOR™ assay, described in one of the research papers [], utilizes this compound's sensitivity to thallium (Tl+) ions. When potassium channels open, Tl+ ions, used as a surrogate for potassium ions (K+), enter the cell. This influx of Tl+ enhances the fluorescence of this compound, providing a quantifiable readout of potassium channel activity. Therefore, this compound indirectly reports on potassium channel function by detecting changes in intracellular Tl+ concentration, which is directly linked to channel opening.
Q2: How does the sensitivity of this compound to thallium ions compare to other dyes used for similar applications, such as BTC-AM ester?
A2: Research indicates that this compound exhibits significantly higher sensitivity to thallium ions compared to BTC-AM ester []. Specifically, this compound demonstrates approximately tenfold greater sensitivity, requiring considerably lower thallium concentrations to generate a robust signal window. This enhanced sensitivity offers several advantages. Firstly, it allows for experiments to be conducted using physiological, normal-chloride saline solutions, which better mimic in vivo conditions. Secondly, the larger signal window improves the assay's signal-to-noise ratio, leading to more accurate and reliable measurements of potassium channel activity.
Q3: What types of potassium channels have been successfully studied using this compound in research?
A3: this compound has been successfully employed in studying various potassium channel subtypes. One study utilized this compound in the FluxOR™ assay to investigate Kv7.2 and 7.3 (KCNQ), Kir2.1, and Kv11.1 (hERG) potassium channels expressed in U2-OS cells using BacMam gene delivery []. The researchers effectively identified and characterized channel-specific inhibitory compounds for these potassium channels from a library. This highlights this compound's versatility and applicability in potassium channel research across different subtypes.
Q4: Are there alternative calcium indicators to this compound for neuronal free calcium measurements, and if so, how does this compound compare in terms of affinity?
A4: Yes, numerous calcium indicators exist, each possessing different affinities for calcium. This compound is characterized as a low-affinity calcium indicator []. This low affinity makes this compound suitable for detecting substantial calcium transients, such as those occurring during neuronal activity, while being less sensitive to smaller calcium fluctuations. Researchers often choose calcium indicators based on their specific experimental needs. Higher-affinity indicators are preferred when studying subtle calcium changes, while lower-affinity indicators, like this compound, are more appropriate for larger transients.
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